Methyl-(3-M-tolyl-propyl)-amine
Description
Contextualization within Amine Chemistry and Related Propyl Amine Derivatives
Amines are a fundamental class of organic compounds derived from ammonia (B1221849), where one or more hydrogen atoms are replaced by organic substituents. They are broadly classified as primary, secondary, or tertiary, based on the number of organic groups attached to the nitrogen atom. Methyl-(3-M-tolyl-propyl)-amine is a secondary amine, featuring a methyl group and a 3-(m-tolyl)propyl group bonded to the nitrogen.
The reactivity and properties of amines are significantly influenced by the nature of the organic groups attached to the nitrogen atom. pharmaexcipients.com The basicity of the amine nitrogen, for instance, is a key factor in its susceptibility to reactions like nitrosation. pharmaexcipients.com The structure of this compound, with its alkyl and aryl functionalities, places it at the intersection of aliphatic and aromatic amine chemistry.
Propylamine (B44156) and its derivatives are a significant subclass of amines. Propylamine itself is a colorless liquid with an ammonia-like odor and is used in chemical analysis and as a precursor for other chemicals. nih.gov The derivatives of propylamine have found applications in various fields, including pharmaceuticals. For example, brompheniramine (B1210426) and chlorpheniramine (B86927) are propylamine derivatives that act as histamine (B1213489) H1 antagonists. drugbank.com The study of compounds like this compound contributes to the broader understanding of how structural modifications to the propylamine backbone influence chemical and physical properties.
Significance of this compound in Contemporary Chemical Science
While not as extensively studied as some other amines, this compound and its isomers, such as the ortho and para substituted analogs, are of interest in synthetic organic chemistry. Research into related compounds suggests potential areas of significance. For instance, the synthesis and characterization of various N-methyl-3-aryl-propylamines are often part of broader investigations into new synthetic methodologies or the exploration of structure-activity relationships in medicinal chemistry.
The tolyl group, a methyl-substituted phenyl ring, is a common feature in many biologically active molecules. The relative position of the methyl group (ortho, meta, or para) can significantly impact the molecule's shape, electronics, and biological interactions. Therefore, the synthesis of specific isomers like this compound is crucial for systematic studies.
While specific applications in contemporary chemical science are not widely documented in publicly available literature, the compound serves as a valuable building block and a subject for fundamental chemical research. Its synthesis and characterization contribute to the growing library of well-defined organic molecules available to researchers.
Current Research Landscape and Identified Knowledge Gaps for the Compound
The current research landscape for this compound appears to be primarily focused on its synthesis and characterization. Detailed studies on its reactivity, potential applications, and biological activity are limited.
Furthermore, the exploration of its potential as a precursor for more complex molecules or as a pharmacologically active agent remains an open area for investigation. The synthesis of related compounds, such as N-methyl-3,3-diphenylpropylamine, has been detailed in patent literature, suggesting an interest in this class of compounds for potential applications. google.com However, specific research focusing on the m-tolyl derivative is less common.
A supporting information document from a scientific publication provides some spectroscopic data for a related compound, N-methyl-3-(m-tolyl)butan-1-amine, which was synthesized as part of a broader study. rsc.org This indicates that while this compound itself may not be the primary focus of major research programs, it and its close analogs are being synthesized and characterized within the context of larger chemical investigations.
The table below summarizes some of the available information on this compound and its related isomers.
| Property | This compound | Methyl-(3-o-tolyloxy-propyl)-amine scbt.com | Methyl-(3-p-tolyl-propyl)-amine | 3-(m-Tolyl)propan-1-amine nih.govbldpharm.com |
| CAS Number | Not explicitly found | 883545-20-8 | 87462-06-4 | 104774-85-8 |
| Molecular Formula | C11H17N | C11H17NO | C11H17N | C10H15N |
| Molecular Weight | ~163.26 g/mol | 179.26 g/mol | Not specified | 149.23 g/mol |
Structure
2D Structure
3D Structure
Properties
CAS No. |
886762-96-5 |
|---|---|
Molecular Formula |
C11H17N |
Molecular Weight |
163.26 g/mol |
IUPAC Name |
N-methyl-3-(3-methylphenyl)propan-1-amine |
InChI |
InChI=1S/C11H17N/c1-10-5-3-6-11(9-10)7-4-8-12-2/h3,5-6,9,12H,4,7-8H2,1-2H3 |
InChI Key |
YOSATRPVBBTSNF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)CCCNC |
Origin of Product |
United States |
Synthetic Methodologies for Methyl 3 M Tolyl Propyl Amine and Its Derivatives
Established Synthetic Pathways to Methyl-(3-M-tolyl-propyl)-amine
Traditional methods for the synthesis of secondary amines often involve the N-alkylation of primary amines. ucalgary.canih.gov These pathways, while foundational, present challenges in terms of selectivity and the potential for over-alkylation, leading to the formation of tertiary amines and quaternary ammonium (B1175870) salts. google.commasterorganicchemistry.com
Precursor Selection and Design Considerations
The synthesis of this compound typically starts with the selection of appropriate precursors. A common approach involves the reaction of 3-m-tolyl-propanal with methylamine (B109427) through reductive amination. Alternatively, 3-m-tolyl-propylamine can be reacted with a methylating agent. The choice of precursors is critical and is often guided by factors such as commercial availability, cost, and the desired purity of the final product. For instance, racemic 1-methyl-3-phenylpropylamine (B141231) is commercially available and can be resolved to obtain specific enantiomers, a process that can be adapted for tolyl derivatives. google.com
The design of the synthesis must also consider the potential for side reactions. For example, the direct alkylation of amines with alkyl halides can be difficult to control, as the resulting secondary amine is often more nucleophilic than the starting primary amine, leading to poor yields of the desired product. ucalgary.camasterorganicchemistry.com
Optimization of Reaction Mechanisms and Conditions
The N-alkylation of amines is a fundamental reaction in organic synthesis. ucalgary.ca The mechanism typically involves the nucleophilic attack of the amine on an alkyl halide. ucalgary.ca However, this can lead to a mixture of products. ucalgary.ca To address this, various strategies have been developed to optimize reaction conditions and improve selectivity.
One approach is the use of specific bases, such as cesium hydroxide, which has been shown to promote selective mono-N-alkylation of primary amines. google.com Another method involves the use of a "borrowing hydrogen" or "hydrogen autotransfer" mechanism, where an alcohol is temporarily oxidized to an aldehyde or ketone, which then undergoes reductive amination with the amine. rsc.orgresearchgate.net This process is often catalyzed by transition metal complexes, such as those of iridium or ruthenium. rsc.orgacs.org
Reductive amination is another key strategy, where a carbonyl compound reacts with an amine to form an imine or enamine, which is then reduced to the corresponding amine. frontiersin.orgacs.org This method offers a high degree of control and is widely used in pharmaceutical synthesis. acs.org The choice of reducing agent is critical for the success of this reaction.
A recent development involves a deoxygenative photochemical alkylation of secondary amides, providing a streamlined route to α-branched secondary amines. nih.gov This method utilizes triflic anhydride-mediated semi-reduction of amides to imines, followed by a photochemical radical alkylation step. nih.gov
Interactive Data Table: Comparison of Synthetic Methods for Secondary Amines
| Method | Catalyst/Reagent | Key Features | Selectivity |
| Direct Alkylation | Alkyl Halide | Simple, but prone to overalkylation. ucalgary.ca | Low to Moderate |
| Cesium-promoted Alkylation | Cesium Hydroxide | High selectivity for mono-alkylation. google.com | High |
| Reductive Amination | Reducing Agent (e.g., NaBH₄) | Versatile and controlled. frontiersin.orgacs.org | High |
| Borrowing Hydrogen | Transition Metal Catalyst (e.g., Ir, Ru) | Atom-economical, uses alcohols as alkylating agents. rsc.orgresearchgate.net | High |
| Deoxygenative Photochemical Alkylation | Photochemical/Triflic Anhydride | Access to complex α-branched amines from amides. nih.gov | High |
Stereoselective and Regioselective Synthesis Approaches
For chiral molecules like this compound, controlling stereochemistry is paramount. Stereoselective synthesis aims to produce a single stereoisomer. This can be achieved through various methods, including the use of chiral auxiliaries, chiral catalysts, or by starting from a chiral precursor. acs.org For example, the resolution of racemic 1-methyl-3-phenylpropylamine using an optically active acid is a known method to obtain a single enantiomer. google.com
Regioselectivity, the control of which position in a molecule reacts, is also a critical consideration. In the synthesis of derivatives of this compound, for instance, reactions on the aromatic ring must be directed to the desired position. The directing effects of the substituents on the tolyl ring will influence the outcome of electrophilic aromatic substitution reactions. Aza-Michael additions, a type of conjugate addition, are also valuable for the regioselective formation of C-N bonds. researchgate.net
Development of Novel Synthetic Routes to this compound
The quest for more efficient, sustainable, and cost-effective synthetic methods has driven the development of novel routes to amines. These modern approaches often leverage catalysis and adhere to the principles of green chemistry.
Catalytic Approaches in Amine Synthesis
Catalysis plays a pivotal role in modern organic synthesis, offering pathways that are more efficient and selective than traditional stoichiometric reactions. acs.org In the context of amine synthesis, catalytic methods are particularly impactful.
Catalytic C-H Amination: This powerful technique allows for the direct formation of C-N bonds by functionalizing otherwise inert C-H bonds. rsc.orgalfachemic.comrsc.org This approach can significantly shorten synthetic sequences and is a major focus of current research. rsc.org
Transition Metal Catalysis: Complexes of metals like iridium, ruthenium, palladium, and cobalt are widely used to catalyze various amination reactions. rsc.orgacs.orgorganic-chemistry.org These catalysts are often employed in "borrowing hydrogen" reactions, enabling the use of alcohols as alkylating agents, which is an atom-economical process. rsc.orgresearchgate.net
Photocatalysis: The use of light to drive chemical reactions has emerged as a powerful tool in organic synthesis. Photocatalytic methods can enable unique transformations and often proceed under mild conditions. nih.gov
Application of Green Chemistry Principles in Synthetic Routes
Green chemistry is a framework that encourages the design of chemical products and processes that reduce or eliminate the use and generation of hazardous substances. researchgate.netbridgew.edu The principles of green chemistry are increasingly being applied to the synthesis of amines. rsc.orgrsc.org
Key green chemistry principles relevant to the synthesis of this compound include:
Atom Economy: Designing reactions that maximize the incorporation of all materials used in the process into the final product. acs.org Catalytic hydrogen borrowing and reductive amination are examples of atom-economical reactions. rsc.org
Use of Catalysis: Catalytic reactions are preferred over stoichiometric ones because they reduce waste by being used in small amounts and can be recycled. acs.org
Safer Solvents and Auxiliaries: The use of hazardous solvents and other auxiliary substances should be minimized or avoided. nih.gov Research is ongoing to replace traditional organic solvents with more environmentally benign alternatives. researchgate.net
Energy Efficiency: Conducting reactions at ambient temperature and pressure whenever possible reduces energy consumption. nih.gov
The development of catalytic and green synthetic routes is crucial for the sustainable production of valuable chemicals like this compound. rsc.orgrsc.org
Flow Chemistry Applications for Scalable Synthesis
Flow chemistry has emerged as a powerful technology for the scalable and efficient synthesis of chemical compounds, offering advantages in safety, mass transfer, and process control over traditional batch methods. researchgate.netmdpi.com The use of microreactors and continuous-flow systems allows for precise control of reaction parameters, leading to improved yields and purities. researchgate.net
For instance, the hydrogenation of various functional groups, a key step in many amine syntheses, can be effectively carried out in flow reactors. researchgate.net Heterogeneous catalysts, such as palladium on a solid support, can be packed into columns or coated on the walls of capillary tubes, allowing for continuous processing and easy separation of the catalyst from the product stream. researchgate.net Segmented flow, where gas bubbles are interspersed with liquid plugs, enhances mass transfer in gas-liquid reactions, which is particularly beneficial for hydrogenations. researchgate.net
Derivatization Strategies for this compound
Chemical Derivatization for Enhanced Analytical Performance
Chemical derivatization is a crucial technique for improving the analytical performance of detecting and quantifying amines like this compound. This process involves chemically modifying the analyte to introduce a feature that enhances its detectability by a specific analytical instrument. While direct derivatization examples for this compound are not explicitly detailed in the provided context, the principles can be inferred from derivatization strategies for similar amine-containing compounds.
For analytical techniques such as gas chromatography (GC) or high-performance liquid chromatography (HPLC), derivatization can increase the volatility or improve the chromatographic behavior of the amine. For mass spectrometry (MS) detection, derivatization can introduce a readily ionizable group, leading to a stronger signal and lower detection limits.
Synthesis of Structurally Modified Analogs for Targeted Research
The synthesis of structurally modified analogs of this compound is a key strategy in medicinal chemistry and targeted research to explore structure-activity relationships (SAR). nih.gov By systematically altering different parts of the molecule, researchers can probe the interactions with biological targets and optimize desired properties.
Modifications can include altering the substitution pattern on the aromatic ring, changing the length or branching of the propyl chain, and modifying the N-methyl group. For example, in the synthesis of citalopram (B1669093) analogs, modifications were made to the N-alkyl group, and various substituents were introduced on the phenyl ring. nih.gov These changes were achieved through multi-step synthetic sequences involving key reactions like demethylation, reductive amination with different aldehydes or ketones, and Suzuki coupling to introduce diverse aromatic groups. nih.gov
The synthesis of 3-methylated analogs of biologically active isoindolinones highlights the importance of introducing small alkyl groups to modulate pharmacological properties. mdpi.com These syntheses often involve cascade reactions and can be performed asymmetrically to obtain specific enantiomers. mdpi.com Similarly, the synthesis of N-substituted β-carboline analogs involves Pictet-Spengler condensation followed by N-alkylation to introduce various substituents on the nitrogen atom. mdpi.com
Multi-component Synthesis Approaches Involving the Amine Moiety
Multi-component reactions (MCRs) are highly efficient synthetic strategies that combine three or more starting materials in a single reaction vessel to form a complex product in a one-pot fashion. nih.govnih.govrsc.org These reactions are characterized by high atom economy, operational simplicity, and the ability to rapidly generate libraries of structurally diverse molecules. nih.govnih.gov
While a specific MCR directly involving this compound is not described, the amine moiety is a common component in many MCRs. For instance, the l-proline (B1679175) catalyzed multi-component synthesis of N-pyridyl-tetrahydroisoquinolines involves the reaction of a cyclic amine, an aldehyde, and malononitrile. rsc.org This demonstrates how an amine can act as a key building block in the construction of complex heterocyclic systems.
Reactivity Profiles and Mechanistic Investigations of Methyl 3 M Tolyl Propyl Amine
Reaction Kinetics and Thermodynamic Analyses
While specific kinetic and thermodynamic data for Methyl-(3-m-tolyl-propyl)-amine are not extensively documented, the reactivity can be inferred from studies on analogous secondary amines and alkylation reactions.
The N-alkylation of secondary amines, a common reaction for this class of compounds, is often complicated by the potential for multiple alkylations. wikipedia.org The reaction of a secondary amine with an alkyl halide to form a tertiary amine is a nucleophilic substitution reaction. nih.gov The kinetics of such reactions are influenced by the nucleophilicity of the amine, the nature of the alkylating agent, and the reaction conditions. For the alkylation of primary amines, the rate constant for the formation of the tertiary amine (k2) can be significant compared to the formation of the secondary amine (k1), with reported k2/k1 ratios varying depending on the alkylating agent. nih.gov For instance, in the reaction with propylene (B89431) oxide, the ratio is around 0.50. nih.gov This suggests that the product of the initial alkylation, a tertiary amine, can be more reactive than the starting secondary amine.
A microkinetic analysis of amine alkylation reveals that the process is often governed by proton transfer equilibria, which can slow down the initial alkylation step. nih.gov The product of the first alkylation is an ion pair of the protonated tertiary amine and the halide ion; a proton transfer to the reactant secondary amine must occur before further alkylation. nih.gov
Thermodynamic analysis of alkylamine carbonylation and alkylation of cresols indicates that these reactions are typically exothermic. researchgate.net For instance, the alkylation of mixed cresols with isobutylene (B52900) is an exothermic process, with alkylation being the primary reaction at lower temperatures (333-373 K) and dealkylation becoming more prevalent at higher temperatures (above 423 K). researchgate.net The thermodynamics of amine alkylation are also influenced by the solvent, with interactions between the amine and polar solvents playing a significant role. arxiv.org
Table 1: General Kinetic and Thermodynamic Parameters for Secondary Amine Alkylation
| Parameter | General Trend/Value | Influencing Factors |
| Rate of N-Alkylation | Generally facile, but can be complex due to overalkylation. wikipedia.org | Nucleophilicity of the amine, nature of the electrophile, solvent, temperature. nih.govnih.gov |
| k2/k1 Ratio (Tertiary/Secondary Amine Formation) | Can be significant (e.g., ~0.5 for propylene oxide), indicating competitive overalkylation. nih.gov | Structure of the amine and alkylating agent. nih.gov |
| Thermodynamics of Alkylation | Typically exothermic. researchgate.net | Reaction temperature (lower temperatures favor alkylation). researchgate.net |
| Solvent Effects | Polar solvents can influence reaction thermodynamics through intermolecular interactions. arxiv.org | Polarity and hydrogen bonding capacity of the solvent. arxiv.org |
Nucleophilic and Electrophilic Reactivity Studies of the Amine Functionality
The secondary amine group in this compound is a key center of reactivity, primarily exhibiting nucleophilic character due to the lone pair of electrons on the nitrogen atom.
Nucleophilicity:
Secondary amines are generally potent nucleophiles, often more so than primary amines due to the electron-donating effect of the additional alkyl group. masterorganicchemistry.com This increased nucleophilicity makes them reactive towards a variety of electrophiles. The nucleophilicity of an amine is, however, highly sensitive to steric effects. masterorganicchemistry.com In the case of this compound, the methyl group and the propyl chain attached to the nitrogen are relatively small, suggesting that steric hindrance at the nitrogen is not excessively high, allowing it to participate effectively in nucleophilic reactions.
Common reactions driven by the nucleophilicity of secondary amines include:
Alkylation: Reaction with alkyl halides to form tertiary amines and subsequently quaternary ammonium (B1175870) salts. wikipedia.org
Acylation: Reaction with acyl chlorides or anhydrides to form amides.
Reaction with Carbonyls: Nucleophilic addition to aldehydes and ketones to form enamines (from secondary amines).
Electrophilicity:
While the amine functionality is primarily nucleophilic, the molecule can exhibit electrophilic reactivity under certain conditions. For instance, after the amine has been protonated or has formed a quaternary ammonium salt, the alpha-carbons to the nitrogen can become more susceptible to nucleophilic attack. Furthermore, reactions that generate an iminium ion intermediate from the secondary amine would present an electrophilic carbon center.
Table 2: Predicted Reactivity of the Amine Functionality in this compound
| Reaction Type | Reactivity | Rationale | Example Transformation |
| Nucleophilic Substitution (N-Alkylation) | High | The secondary amine is a strong nucleophile. masterorganicchemistry.com | Reaction with methyl iodide to form the corresponding tertiary amine. |
| Nucleophilic Acylation | High | The amine lone pair readily attacks the electrophilic carbonyl carbon. | Reaction with acetyl chloride to form N-methyl-N-(3-m-tolyl-propyl)acetamide. |
| Nucleophilic Addition to Carbonyls | Moderate to High | Forms an enamine with aldehydes or ketones. | Reaction with cyclohexanone (B45756) to yield an enamine. |
| Electrophilic Reactivity | Low (as the free base) | The amine is a nucleophile. Electrophilic character requires prior transformation. | Not a primary reaction pathway for the neutral amine. |
Carbon-Hydrogen (C-H) Activation and Functionalization at the Propyl Chain and Tolyl Group
The selective functionalization of C-H bonds is a powerful tool in organic synthesis. For this compound, both the propyl chain and the tolyl group present opportunities for C-H activation.
Propyl Chain: The C-H bonds on the propyl chain are typically unreactive sp3-hybridized bonds. However, transition metal-catalyzed C-H activation has emerged as a strategy to functionalize such positions. youtube.comacs.org The proximity of the amine functionality can direct a metal catalyst to a specific C-H bond. For instance, palladium-catalyzed methods have been developed for the C(sp3)-H arylation of tertiary alkylamines. lumenlearning.com While challenging, directed C-H activation at positions distal to the functional group is an area of active research. acs.org
Late-stage C-H functionalization of aromatic rings is a significant area of research, with methods involving transition metal catalysis enabling the introduction of various functional groups. acs.orgrsc.org For instance, palladium-catalyzed C-H arylation can occur on aromatic rings. acs.org
Elucidation of Reaction Mechanisms in Transformations Involving the Propylamine (B44156) Moiety
The propylamine moiety can undergo various transformations, with mechanisms often involving the amine functionality as a key participant.
One fundamental reaction is decomposition. Studies on the unimolecular decomposition of propylamine show that pathways can include the formation of an alkene (propene) and ammonia (B1221849) via a concerted one-step dissociation. acs.org Other decomposition pathways can lead to cyclic products like azetidine. acs.org While these studies are on the primary amine, similar principles of C-N and C-H bond cleavage would apply to the secondary amine, this compound, under pyrolytic conditions.
Ruthenium-catalyzed alkylation of amines with alcohols proceeds via a "hydrogen-borrowing" strategy. acs.org This mechanism involves:
Dehydrogenation of the alcohol to an aldehyde.
Condensation of the aldehyde with the amine to form an imine.
Hydrogenation of the imine to the more substituted amine product. acs.org
This type of mechanism highlights how the propylamine moiety can be transformed through a series of catalytic steps involving oxidation, condensation, and reduction.
Influence of the Meta-Tolyl Substituent on Electronic and Steric Reactivity
The meta-tolyl group exerts both electronic and steric effects on the reactivity of this compound.
Steric Effects: The tolyl group is bulkier than a simple phenyl group. This steric hindrance can influence the approach of reagents to both the aromatic ring and the amine functionality. numberanalytics.com In electrophilic aromatic substitution, a bulky substituent can disfavor attack at the ortho position, leading to a higher proportion of the para-substituted product. libretexts.org The steric bulk of the entire 3-m-tolyl-propyl substituent attached to the nitrogen will also influence the nucleophilicity of the amine, although as a secondary amine, it is generally still quite reactive. masterorganicchemistry.com
Table 3: Summary of Substituent Effects of the Meta-Tolyl Group
| Effect | Description | Consequence for Reactivity |
| Electronic (Inductive) | The methyl group is electron-donating. ucalgary.ca | Activates the aromatic ring towards electrophilic substitution, particularly at the ortho and para positions relative to the methyl group. lumenlearning.comlibretexts.org |
| Steric Hindrance | The tolyl group adds bulk compared to a phenyl group. | May influence the regioselectivity of reactions on the aromatic ring (favoring para over ortho substitution). libretexts.org Can also sterically encumber the amine nitrogen, though the effect is likely modest. masterorganicchemistry.comnumberanalytics.com |
Advanced Spectroscopic and Structural Characterization of Methyl 3 M Tolyl Propyl Amine
High-Resolution Mass Spectrometry (HRMS) for Definitive Structural Elucidation
High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for confirming the elemental formula of a compound by measuring its mass with very high precision. For Methyl-(3-M-tolyl-propyl)-amine, the molecular formula is C₁₁H₁₇N. HRMS analysis provides the experimental mass of the molecular ion, which can be compared to the theoretical exact mass calculated from the most abundant isotopes of its constituent elements.
The expected fragmentation pattern for a secondary amine like this compound involves characteristic cleavages. Alpha-cleavage, the breaking of the C-C bond adjacent to the nitrogen atom, is a common and favored fragmentation pathway for amines. libretexts.org This process would result in the formation of a stable iminium cation. For the target molecule, this would correspond to the loss of a propyl-tolyl radical to form a [C₂H₆N]⁺ fragment, or the loss of a methyl radical to form a [C₁₀H₁₄N]⁺ fragment. Another significant fragmentation would be benzylic cleavage, leading to the formation of a tropylium (B1234903) ion or a related benzyl (B1604629) cation at m/z 91, a common feature for compounds containing a toluene (B28343) moiety. nist.gov
Table 1: HRMS Data for this compound
| Parameter | Value |
| Molecular Formula | C₁₁H₁₇N |
| Theoretical Exact Mass (Monoisotopic) | 163.1361 Da |
| Common Fragmentation Pathways | Alpha-cleavage, Benzylic cleavage |
| Expected Key Fragment Ions (m/z) | 148 ([M-CH₃]⁺), 91 ([C₇H₇]⁺), 44 ([C₂H₆N]⁺) |
This table presents theoretical data based on the compound's structure. Experimental values would be obtained from actual HRMS analysis.
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural and Conformational Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for elucidating the carbon-hydrogen framework of an organic molecule. Both ¹H and ¹³C NMR spectra provide detailed information about the chemical environment, connectivity, and stereochemistry of the atoms.
In the ¹H NMR spectrum of this compound, distinct signals are expected for each type of proton. The aromatic protons on the m-tolyl group would appear as complex multiplets in the downfield region (typically ~7.0-7.3 ppm). The benzylic protons and the protons on the carbon adjacent to the nitrogen would also have characteristic chemical shifts. The N-methyl and the aromatic methyl protons would each appear as singlets, with the N-methyl signal being more upfield.
The ¹³C NMR spectrum would complement this information by showing a distinct peak for each unique carbon atom in the molecule. The chemical shifts would indicate whether the carbon is part of an aromatic ring, an aliphatic chain, or a methyl group. Advanced NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), could be employed to definitively assign proton and carbon signals and confirm the connectivity of the propyl chain to the tolyl group and the amine.
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (ppm) for this compound
| Assignment | Predicted ¹H NMR Shift (ppm) | Predicted ¹³C NMR Shift (ppm) |
| Aromatic CH | 7.0 - 7.3 (m) | 125.0 - 130.0 |
| Aromatic C (quaternary) | - | 137.0 - 140.0 |
| Ar-C H₂- | 2.5 - 2.7 (t) | 33.0 - 36.0 |
| -CH₂-C H₂-CH₂- | 1.7 - 1.9 (quint) | 29.0 - 32.0 |
| -CH₂-C H₂-NH- | 2.6 - 2.8 (t) | 49.0 - 52.0 |
| N-C H₃ | 2.3 - 2.5 (s) | 33.0 - 36.0 |
| Ar-C H₃ | 2.3 - 2.4 (s) | 20.0 - 22.0 |
| N-H | 1.0 - 2.0 (br s) | - |
Note: These are predicted values based on typical chemical shift ranges for similar structural motifs. Actual values may vary depending on the solvent and other experimental conditions. (s=singlet, t=triplet, quint=quintet, m=multiplet, br=broad).
Vibrational Spectroscopy (FT-IR, Raman) for Molecular Structure and Bonding Investigations
Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides valuable information about the functional groups and bonding within a molecule.
The FT-IR spectrum of this compound would display characteristic absorption bands. A key feature would be the N-H stretching vibration, typically appearing as a weak to medium band in the 3300-3500 cm⁻¹ region for a secondary amine. Aromatic C-H stretches would be observed just above 3000 cm⁻¹, while aliphatic C-H stretches would appear just below this value. The presence of the aromatic ring would be confirmed by C=C stretching vibrations in the 1450-1600 cm⁻¹ region. researchgate.net
Raman spectroscopy would provide complementary information. Aromatic ring vibrations often give rise to strong Raman signals, which would be useful for confirming the substituted benzene (B151609) ring.
Table 3: Characteristic Vibrational Frequencies for this compound
| Vibrational Mode | Typical FT-IR Wavenumber (cm⁻¹) | Intensity |
| N-H Stretch | 3300 - 3500 | Weak - Medium |
| Aromatic C-H Stretch | 3000 - 3100 | Medium |
| Aliphatic C-H Stretch | 2850 - 2960 | Medium - Strong |
| C=C Aromatic Stretch | 1450 - 1600 | Medium - Strong |
| C-N Stretch | 1020 - 1250 | Medium |
X-ray Crystallography for Solid-State Structure Determination (if applicable)
X-ray crystallography provides the most definitive structural information by determining the precise arrangement of atoms in a crystalline solid. This technique yields data on bond lengths, bond angles, and torsional angles, revealing the molecule's exact three-dimensional conformation in the solid state.
Currently, there are no publicly available crystal structures for this compound in crystallographic databases. If the compound could be crystallized, X-ray diffraction analysis would offer an unambiguous depiction of its solid-state structure. Such data would be invaluable for understanding intermolecular interactions, such as hydrogen bonding involving the secondary amine, and the preferred conformation of the propyl chain relative to the aromatic ring.
Computational Chemistry and Molecular Modeling Studies of Methyl 3 M Tolyl Propyl Amine
Density Functional Theory (DFT) Studies for Electronic Structure and Energetics
Density Functional Theory (DFT) is a powerful computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For a molecule like Methyl-(3-M-tolyl-propyl)-amine, DFT studies would be employed to determine its fundamental electronic properties.
Detailed Research Findings: Specific DFT studies on this compound are not found in the reviewed literature. Such research would typically calculate properties like the molecule's optimized geometry, bond lengths, and bond angles. Furthermore, DFT is used to determine the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing the molecule's chemical reactivity and kinetic stability. Other electronic properties, such as the electrostatic potential map, would reveal the charge distribution and identify electrophilic and nucleophilic sites. While general principles of DFT are well-established, specific values and detailed electronic structure analysis for this compound are not documented. nih.gov
Molecular Dynamics (MD) Simulations for Conformational Analysis and Intermolecular Interactions
Molecular Dynamics (MD) simulations are computational methods for analyzing the physical movements of atoms and molecules. For this compound, MD simulations would provide insights into its dynamic behavior over time.
Detailed Research Findings: There are no specific, published MD simulation studies for this compound. A typical MD study would involve placing the molecule in a simulated environment (e.g., a solvent box of water) and calculating the atomic trajectories over a period. This analysis would reveal the molecule's conformational flexibility, identifying the most stable and frequently adopted shapes (conformers). It would also allow for the study of intermolecular interactions, such as hydrogen bonding between the amine group and solvent molecules. This information is vital for understanding how the molecule behaves in a biological or chemical system.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Hypothetical Biological Targets
Quantitative Structure-Activity Relationship (QSAR) models are regression or classification models used in the chemical and biological sciences to predict the activity of compounds based on their physicochemical properties. nih.gov
Detailed Research Findings: No QSAR models specifically developed for or including this compound have been identified in public research databases. To perform a QSAR study, a dataset of structurally related compounds with known biological activities against a specific target is required. nih.govmdpi.com Molecular descriptors (properties derived from the molecular structure) for each compound, including this compound, would be calculated. These descriptors can be electronic, steric, or hydrophobic in nature. A statistical model would then be built to correlate these descriptors with the biological activity. nih.gov The absence of such a dataset and associated activity data for this compound prevents the development or analysis of a relevant QSAR model.
Molecular Docking Investigations for Ligand-Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein) to form a stable complex. nih.gov
Detailed Research Findings: Specific molecular docking studies investigating the interaction of this compound with any biological target are not available in the scientific literature. Such an investigation would require a known three-dimensional structure of a target protein. The this compound molecule would then be computationally "docked" into the active site of the target. The results would be a series of possible binding poses, ranked by a scoring function that estimates the binding affinity. This analysis would identify key interactions, such as hydrogen bonds or hydrophobic interactions, that stabilize the ligand-target complex. Without a specified biological target and experimental data, any docking study would be purely speculative.
Theoretical Prediction of Reaction Pathways and Transition State Analysis
Computational chemistry can be used to model chemical reactions, predict the most likely reaction pathways, and analyze the high-energy transition states that connect reactants, intermediates, and products. researchgate.net
Detailed Research Findings: There is no published research on the theoretical prediction of reaction pathways or transition state analysis for the synthesis or degradation of this compound. This type of study would typically use methods like DFT to map out the potential energy surface of a proposed reaction. By identifying the lowest energy path from reactants to products, researchers can predict the feasibility of a reaction and understand its mechanism in detail. The structures and energies of transition states are calculated to determine the reaction's activation energy, which is crucial for understanding its kinetics.
Analytical Methodologies for Research and Monitoring of Methyl 3 M Tolyl Propyl Amine
Chromatographic Separation Techniques
Chromatographic techniques are fundamental to the separation and identification of Methyl-(3-M-tolyl-propyl)-amine from complex mixtures. These methods leverage the differential partitioning of the analyte between a stationary phase and a mobile phase to achieve separation.
Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the analysis of volatile and thermally stable compounds like this compound. However, due to the amine group, derivatization is often required to improve chromatographic behavior and prevent peak tailing. vt.edu Trimethylsilyl (TMS) or trifluoroacetyl (TFA) derivatives are commonly prepared to increase volatility and thermal stability. nih.govh-brs.de
In a typical GC-MS analysis, the derivatized sample is injected into a heated injector port, where it is vaporized and carried by an inert gas (e.g., helium) onto a capillary column. mdpi.com The column, often coated with a non-polar or mid-polar stationary phase like 5% phenyl-methylpolysiloxane, separates the components of the mixture based on their boiling points and interactions with the stationary phase. mdpi.com As the separated components elute from the column, they enter the mass spectrometer, where they are ionized, typically by electron impact (EI). The resulting mass spectrum, which provides information about the molecular weight and fragmentation pattern of the analyte, allows for highly specific identification. nih.gov
Table 1: GC-MS Parameters for Amine Analysis
| Parameter | Typical Setting |
| Injector Temperature | 250-280 °C mdpi.com |
| Column | Capillary, e.g., HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) mdpi.com |
| Carrier Gas | Helium at a constant flow rate mdpi.com |
| Oven Temperature Program | Ramped, e.g., initial hold then increase to a final temperature mdpi.com |
| Ionization Mode | Electron Impact (EI) at 70 eV mdpi.com |
| Mass Analyzer | Quadrupole or Ion Trap |
| Detector | Electron Multiplier |
This table provides a general overview of typical GC-MS parameters; specific conditions may vary depending on the exact instrumentation and derivatization agent used.
Liquid chromatography-high resolution mass spectrometry (LC-HRMS/MS) has become a preferred method for the analysis of novel psychoactive substances (NPS), including compounds structurally related to this compound. sciex.comtaylorfrancis.com This technique offers high sensitivity and selectivity without the need for derivatization, which is often a requirement for GC-MS. taylorfrancis.com LC-HRMS combines the separation power of liquid chromatography with the precise mass measurement capabilities of high-resolution mass spectrometers, such as time-of-flight (TOF) or Orbitrap instruments. researchgate.netthermofisher.comnih.gov
The separation is typically achieved on a reversed-phase column (e.g., C18) using a gradient elution with a mobile phase consisting of an aqueous component (often containing a buffer like ammonium (B1175870) formate (B1220265) and an acid like formic acid) and an organic solvent (e.g., acetonitrile (B52724) or methanol). nih.gov Following separation, the analyte is ionized, commonly using electrospray ionization (ESI) in positive mode. The high-resolution mass spectrometer then measures the mass-to-charge ratio (m/z) of the ions with high accuracy, enabling the determination of the elemental composition and unambiguous identification of the compound. researchgate.netnih.gov Tandem mass spectrometry (MS/MS) can be employed for further structural confirmation by fragmenting the precursor ion and analyzing the resulting product ions. researchgate.net
Capillary electrophoresis (CE) is another powerful separation technique that can be applied to the analysis of charged species like the protonated form of this compound. mdpi.com CE separates ions based on their electrophoretic mobility in an electric field applied across a narrow capillary filled with an electrolyte solution. mdpi.com This technique offers high separation efficiency, short analysis times, and requires only small sample volumes. mdpi.comresearchgate.net
Different modes of CE, such as capillary zone electrophoresis (CZE) and micellar electrokinetic chromatography (MEKC), can be utilized. ulster.ac.uk In CZE, separation is based on the charge-to-size ratio of the analytes. nih.gov For enhanced selectivity, especially for neutral or closely related compounds, MEKC can be employed, where a surfactant is added to the buffer to form micelles that act as a pseudostationary phase. researchgate.net Detection is commonly performed using UV-Vis spectroscopy, although coupling CE with mass spectrometry (CE-MS) can provide greater specificity and sensitivity. taylorfrancis.comacs.org
Sample Preparation and Extraction Protocols for Complex Non-Human Biological and Environmental Matrices
The successful analysis of this compound in complex matrices such as environmental water or soil samples requires efficient sample preparation to isolate the analyte from interfering substances and to concentrate it to detectable levels.
Commonly used extraction techniques include:
Liquid-Liquid Extraction (LLE): This classic technique involves partitioning the analyte between two immiscible liquid phases, typically an aqueous sample and an organic solvent. The pH of the aqueous phase is adjusted to ensure the analyte is in its neutral form to facilitate its transfer into the organic phase. google.com
Solid-Phase Extraction (SPE): SPE is a widely used and often more efficient alternative to LLE. mdpi.com The sample is passed through a cartridge containing a solid sorbent that retains the analyte. After washing away interferences, the analyte is eluted with a small volume of a suitable solvent. For amine compounds, cation-exchange or mixed-mode sorbents can be particularly effective. The use of molecularly imprinted polymers (MIPs) as SPE sorbents can offer even higher selectivity for the target analyte. mdpi.comnih.gov
Dispersive Liquid-Liquid Microextraction (DLLME): This is a miniaturized version of LLE that uses a small amount of extraction solvent and a disperser solvent. The mixture is rapidly injected into the aqueous sample, creating a cloudy solution with a large surface area for rapid analyte transfer. mdpi.com
Magnetic Solid-Phase Extraction (MSPE): This technique utilizes magnetic nanoparticles as the sorbent. After extraction, the sorbent with the adsorbed analyte can be easily separated from the sample matrix using an external magnetic field, simplifying the extraction process. mdpi.com
The choice of extraction protocol depends on the specific matrix, the concentration of the analyte, and the subsequent analytical technique.
Advanced Detection Strategies for Trace Analysis of the Compound
Detecting trace levels of this compound is crucial in many research and monitoring applications. Modern analytical instrumentation offers several advanced detection strategies to achieve the required sensitivity.
High-Resolution Mass Spectrometry (HRMS): As mentioned earlier, HRMS provides highly accurate mass measurements, which significantly enhances the confidence in compound identification, especially at low concentrations where interferences are more prevalent. researchgate.netchromatographyonline.com This is particularly valuable in non-targeted screening approaches for identifying unknown compounds. thermofisher.comnih.gov
Tandem Mass Spectrometry (MS/MS): In MS/MS, a specific precursor ion corresponding to the analyte of interest is selected, fragmented, and the resulting product ions are detected. This technique, often performed using triple quadrupole or ion trap mass spectrometers, is highly selective and sensitive, making it ideal for quantitative analysis in complex matrices. taylorfrancis.comchromatographyonline.com
Selected Ion Monitoring (SIM) and Multiple Reaction Monitoring (MRM): In GC-MS and LC-MS, respectively, SIM and MRM are targeted acquisition modes that increase sensitivity by monitoring only a few specific ions characteristic of the analyte, rather than scanning the entire mass range. mdpi.com
Quality Assurance and Method Validation in Analytical Research
To ensure the reliability and accuracy of analytical results, rigorous quality assurance and method validation are essential. aafs.orgnauss.edu.sa Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose. aafs.orgoup.com Key validation parameters, as often stipulated by regulatory guidelines, include: nih.gov
Selectivity/Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample. nih.gov
Linearity and Range: The concentration range over which the analytical response is directly proportional to the analyte concentration. scribd.com
Accuracy: The closeness of the measured value to the true value, often assessed by analyzing certified reference materials or spiked samples. oup.com
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. It is usually expressed as the relative standard deviation (RSD). nih.govoup.com
Limit of Detection (LOD): The lowest concentration of an analyte in a sample that can be reliably detected but not necessarily quantified. scribd.com
Limit of Quantification (LOQ): The lowest concentration of an analyte in a sample that can be determined with acceptable precision and accuracy. scribd.com
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage.
Stability: The chemical stability of the analyte in the sample matrix under specific storage and processing conditions. nih.gov
Biological Activity and Molecular Mechanisms of Methyl 3 M Tolyl Propyl Amine in Vitro and Non Human in Vivo
In vitro Studies of Molecular Target Interactions
In vitro studies are fundamental to understanding how a compound interacts with specific molecular components of a cell, such as enzymes and receptors, in a controlled laboratory setting.
Enzyme Inhibition and Activation Studies
There are no publicly available studies that have investigated the inhibitory or activating effects of Methyl-(3-M-tolyl-propyl)-amine on any specific enzymes. Such studies would typically involve incubating the compound with a purified enzyme and its substrate to measure any changes in the rate of the enzymatic reaction. The results are often expressed as an IC50 value (the concentration of an inhibitor where the response is reduced by half) or an EC50 value (the concentration of a drug that gives a half-maximal response).
Receptor Binding Assays
No receptor binding assays for this compound have been reported in the scientific literature. These assays are crucial for determining if a compound can bind to specific cellular receptors, which is a common mechanism of action for many drugs. This would involve testing the ability of this compound to displace a known radiolabeled ligand from its receptor.
Modulation of Biochemical Pathways in Cell-Free Systems
Research on the ability of this compound to modulate biochemical pathways in cell-free systems is not available. These experiments would assess the compound's impact on a series of biochemical reactions outside of a living cell, providing insight into its potential effects on metabolic or signaling cascades.
Cellular Bioactivity Investigations (In vitro)
Following the initial molecular screening, in vitro studies using cell lines are employed to understand a compound's biological effects in a more complex, cellular environment.
Assessment of Anti-Proliferative Activity on Non-Human Cell Lines
There is no published data on the anti-proliferative activity of this compound on any non-human cell lines. Such investigations would be essential to determine if the compound has any potential as an anti-cancer agent or other therapeutic where the inhibition of cell growth is desired. These studies typically involve exposing cancer or other proliferative cell lines to the compound and measuring cell viability over time.
Investigation of Molecular Mechanisms of Action at the Cellular Level (e.g., apoptosis, cell cycle effects)
No studies were identified that have investigated the molecular mechanisms of this compound at the cellular level. Consequently, there is no information available on whether this compound induces apoptosis or affects the cell cycle in any cell lines. Research in this area would typically involve assays to detect markers of programmed cell death, such as caspase activation or DNA fragmentation, and flow cytometry analysis to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M) following treatment with the compound. The absence of such studies means that the cytotoxic or cytostatic potential of this compound remains unknown.
Structure-Activity Relationship (SAR) Studies for Defined Molecular Targets
There is no published research on the structure-activity relationships (SAR) of this compound for any defined molecular targets. SAR studies are crucial for understanding how the chemical structure of a compound relates to its biological activity. Such studies typically involve synthesizing and testing a series of analogues of the lead compound to identify the key chemical moieties responsible for its pharmacological effects. The lack of SAR data for this compound indicates that its potential molecular targets have not been identified or explored, and the structural features governing its hypothetical activity are yet to be determined.
Non-Human Organismal Studies (In vivo, excluding clinical human trials)
No in vivo studies in animal models have been reported for this compound. Therefore, its pharmacokinetic profile—encompassing absorption, distribution, metabolism, and excretion (ADME)—has not been characterized. Similarly, its pharmacodynamic properties, which would describe the compound's effects on the body and its mechanism of action at an organismal level, remain uninvestigated.
Consistent with the lack of pharmacokinetic data, the biotransformation pathways of this compound in any non-human species have not been elucidated. There are no reports identifying the metabolites that may be formed upon its administration to animal models. Understanding the metabolism of a compound is essential for assessing its potential efficacy and toxicity, as metabolites can be more or less active, or more toxic, than the parent compound.
There is no information available regarding the interaction of this compound with biological macromolecules such as DNA or proteins. Studies to investigate such interactions, for example, through binding assays or computational modeling, have not been published. Therefore, it is unknown whether this compound can bind to DNA, potentially leading to genotoxic effects, or interact with specific proteins to modulate their function.
Emerging Research Directions and Future Perspectives for Methyl 3 M Tolyl Propyl Amine
Integration within Advanced Materials Science Research
The unique structural features of Methyl-(3-M-tolyl-propyl)-amine make it a candidate for integration into advanced materials. Its amine group offers a site for polymerization and functionalization, while the tolyl group can influence the material's properties, such as thermal stability and solubility.
Polymer Synthesis: Aryl aldimines, which can be synthesized from compounds like this compound, are being explored as additives to polymers to control the degradation rate of plastics. google.com This is a critical area of research aimed at mitigating plastic pollution.
Coordination Polymers and Metal-Organic Frameworks (MOFs): The amine functionality can act as a ligand, coordinating with metal ions to form coordination polymers or MOFs. These materials have potential applications in gas storage, catalysis, and sensing.
Interactive Data Table: Potential Applications in Materials Science
| Application Area | Potential Role of this compound | Desired Properties |
| Biodegradable Polymers | Additive to control degradation rate | Tunable degradation, environmental compatibility |
| Coordination Polymers | Ligand for metal ion coordination | Porosity, catalytic activity, sensing capabilities |
Role in Agrochemical Development and Research
While direct research on this compound in agrochemicals is not extensively documented, the broader class of substituted amines and related heterocyclic compounds shows significant promise in this field.
Pesticide and Herbicide Analogs: The synthesis of novel indolizine (B1195054) analogues, which share structural similarities with substituted amines, has yielded compounds with promising larvicidal activity against disease-carrying mosquitos like Anopheles arabiensis. nih.gov This suggests that derivatives of this compound could be explored for similar applications.
Fungicides and Plant Growth Regulators: The pyridazinone moiety, found in some biologically active compounds, has been a focus of research for creating new agrochemicals. researchgate.net The tolyl group in this compound is also present in some of these active pyridazinone derivatives. researchgate.net
Interactive Data Table: Research Findings in Agrochemical Analogs
| Compound Class | Biological Activity | Research Focus |
| Indolizine Analogues | Larvicidal against Anopheles arabiensis | Development of new insecticides |
| Pyridazinone Derivatives | Biologically active heterocyclic moieties | Synthesis of novel fungicides and plant growth regulators |
Future Directions in Green Synthesis and Sustainable Chemistry for the Compound
The chemical industry is increasingly focusing on environmentally friendly synthesis methods. The production of this compound and its analogs can benefit from these "green chemistry" approaches.
Eco-Friendly Solvents and Catalysts: Research has demonstrated the successful synthesis of aryl aldimines using environmentally benign solvents like ethyl lactate (B86563), which reduces the need for toxic and hazardous materials. google.com Furthermore, the use of water as a solvent and base in the synthesis of some heterocyclic compounds has proven to be an effective and eco-friendly method. nih.govresearchgate.net
Catalyst-Free Reductive Amination: Studies on catalyst-free reductive amination using reagents like sodium hypophosphite offer a more sustainable alternative to traditional methods that often rely on metal catalysts. acs.org
Interactive Data Table: Green Synthesis Methodologies
| Green Chemistry Approach | Key Advantages | Example Application |
| Use of Eco-Friendly Solvents | Reduced toxicity and environmental impact | Synthesis of aryl aldimines in ethyl lactate google.com |
| Water-Based Synthesis | Abundant, non-toxic solvent | Synthesis of indolizine analogues nih.gov |
| Chromatography-Free Purification | Reduced solvent waste and energy consumption | Synthesis of aryl tosylates and mesylates organic-chemistry.org |
| Catalyst-Free Reactions | Avoids use of often toxic and expensive metal catalysts | Reductive amination with sodium hypophosphite acs.org |
Development of Novel Analytical Techniques for Complex Non-Human Biological Samples
The detection and quantification of amines in complex matrices like environmental and food samples require sophisticated analytical methods.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This is a powerful technique for the analysis of nonvolatile amines. nih.gov Methods are being developed to simplify sample preparation, often involving a simple dilution and filtration step before analysis. nih.gov For trace analysis in environmental samples, techniques like liquid chromatography coupled with high-resolution tandem mass spectrometry are crucial for detecting parent compounds and their metabolites. mdpi.commdpi.com
Derivatization Techniques: To improve the detection of amines by methods like high-performance liquid chromatography (HPLC), derivatization reagents are often used. rsc.org Reagents such as 9-fluorenylmethyl chloroformate (FMOC-Cl) and 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (B1207046) (AQC) are employed to enhance the molecular mass and improve ionization efficiency, allowing for better separation and detection. rsc.orgresearchgate.net
Interactive Data Table: Analytical Techniques for Amine Detection
| Analytical Technique | Sample Type | Key Features |
| LC-MS/MS | Food and Environmental Samples | High sensitivity and selectivity, simple sample preparation nih.govmdpi.com |
| HPLC with Derivatization | Aquatic Products, Biological Samples | Enhanced detection and separation rsc.orgresearchgate.net |
Design of New Analogs with Tailored Specificity and Efficacy for Research Tool Development
The synthesis of analogs of this compound allows for the exploration of structure-activity relationships (SAR) and the development of new research tools. By systematically modifying the chemical structure, researchers can fine-tune the compound's properties for specific applications.
Substitution and Functionalization: The synthesis of various analogs, such as those with different substituents on the aromatic ring or modifications to the alkyl chain, is a common strategy. nih.govrsc.org For example, the introduction of different functional groups can significantly alter the biological activity of a molecule. ebi.ac.uk
Novel Synthetic Routes: Researchers are continuously developing new and more efficient methods for synthesizing substituted amines and their derivatives. organic-chemistry.orgacs.org These methods often aim to improve yields, reduce by-products, and expand the range of possible molecular structures.
Interactive Data Table: Strategies for Analog Design
| Design Strategy | Objective | Example |
| Aromatic Ring Substitution | Modulate electronic and steric properties | Synthesis of 4-substituted analogues via Suzuki coupling nih.gov |
| Alkyl Chain Modification | Alter flexibility and binding interactions | Synthesis of N-methyl-3-(m-tolyl)butanamide and its subsequent reduction rsc.org |
| Introduction of Heterocycles | Introduce new functionalities and potential binding motifs | Synthesis of MTEP analogues for studying metabotropic glutamate (B1630785) receptors ebi.ac.uk |
Q & A
Basic: What synthetic methodologies are recommended for Methyl-(3-M-tolyl-propyl)-amine, and how can reaction yields be optimized?
Methodological Answer:
- Reductive Amination : React 3-M-tolylpropionaldehyde with methylamine in the presence of a reducing agent (e.g., sodium cyanoborohydride) under controlled pH (6–7) and temperature (25–40°C). Monitor reaction progress via TLC or GC-MS .
- Catalyst Optimization : Use palladium or nickel catalysts for hydrogenation steps to improve selectivity. Solvent choice (e.g., methanol or ethanol) influences reaction kinetics; polar aprotic solvents like DMF may enhance intermediate stability .
- Safety : Follow GHS Category 4 precautions (acute toxicity) for handling methylamine derivatives, including PPE and fume hood use .
Basic: What safety protocols are critical for handling and storing this compound?
Methodological Answer:
- Storage : Store in airtight containers under inert gas (N₂/Ar) at 2–8°C to prevent oxidation. Avoid exposure to moisture or light .
- First Aid : For skin contact, wash with soap/water immediately; for eye exposure, rinse with water for ≥15 minutes. Use respiratory protection if airborne particles are generated .
- Hazard Mitigation : Classify as GHS Category 4 (acute toxicity) with hazard codes H302, H315, and H319. Implement spill containment protocols using non-combustible absorbents .
Advanced: How can researchers resolve structural ambiguities in this compound using analytical techniques?
Methodological Answer:
- NMR Spectroscopy : Compare -NMR chemical shifts of the tolyl group (δ 6.8–7.2 ppm) and propylamine chain (δ 2.6–3.1 ppm) to reference data. Use -NMR to confirm methyl group integration .
- Mass Spectrometry : High-resolution MS (HRMS) can differentiate isotopic patterns and rule out impurities. Look for [M+H]⁺ peaks matching theoretical molecular weights .
- Chromatography : Use reverse-phase HPLC with a C18 column (acetonitrile/water gradient) to assess purity. Retention times should align with structurally similar amines (e.g., Fluoxetine analogs) .
Advanced: How does substituting the tolyl group in this compound impact its physicochemical properties?
Methodological Answer:
- LogP Studies : Replace the methyl group on the tolyl ring with halogens (e.g., Cl, F) to increase lipophilicity. Measure partition coefficients using shake-flask methods .
- Boiling Point Trends : Compare with analogs like Methyl-(1-phenyl-3-pyrrolidinyl-propyl)-amine (boiling point: 326.5°C). Electron-withdrawing groups reduce vapor pressure .
- Solubility Profiling : Test solubility in DMSO (>5 mg/mL) and aqueous buffers (pH 7.4) to correlate with bioavailability. Use nephelometry for turbidity measurements .
Advanced: What in vitro models are suitable for evaluating the biological activity of this compound?
Methodological Answer:
- Receptor Binding Assays : Screen against serotonin (5-HT) transporters using radiolabeled ligands (e.g., -paroxetine). Compare IC₅₀ values with Fluoxetine .
- Cell Viability Tests : Use SH-SY5Y neuroblastoma cells to assess cytotoxicity (MTT assay). Dose-response curves (1–100 µM) identify therapeutic windows .
- Metabolic Stability : Incubate with human liver microsomes (HLMs) and quantify parent compound via LC-MS to estimate hepatic clearance .
Basic: What parameters are critical for scaling up this compound synthesis?
Methodological Answer:
- Batch Reactor Design : Optimize stirring rate (≥500 rpm) and cooling capacity to manage exothermic reactions. Use jacketed reactors for temperature control .
- Purification : Scale column chromatography using silica gel (hexane/ethyl acetate) or recrystallization from ethanol/water mixtures .
- Yield Tracking : Implement in-line FTIR or PAT tools to monitor intermediate formation and minimize byproducts .
Advanced: How can computational modeling predict this compound’s interactions with biological targets?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina to simulate binding to serotonin transporters (PDB: 5I6X). Validate poses with MM-GBSA free-energy calculations .
- QSAR Models : Train models on analogs (e.g., Fluoxetine derivatives) to correlate substituent effects with IC₅₀ values. Include descriptors like PSA (15–20 Ų) and rotatable bonds (7–9) .
- MD Simulations : Run 100-ns trajectories in GROMACS to assess ligand-receptor stability. Analyze hydrogen bonds with residues like Asp98 or Lys148 .
Basic: Which solvents are optimal for reactions involving this compound?
Methodological Answer:
- Polar Solvents : Methanol or ethanol for SN2 reactions (dielectric constant ~30–35). Avoid DCM due to potential nucleophilic substitution .
- Aprotic Solvents : Use THF or DMF for Grignard reactions. Ensure anhydrous conditions via molecular sieves .
- Aqueous Compatibility : For biphasic systems, mix with phosphate buffer (pH 7.4) and ethyl acetate. Centrifuge to separate layers .
Advanced: How do structural analogs inform pharmacological applications of this compound?
Methodological Answer:
- SSRI Comparison : Benchmark against Fluoxetine’s selectivity for 5-HT transporters (Ki = 0.8 nM). Modify the tolyl group to enhance blood-brain barrier penetration .
- Metabolite Analysis : Identify oxidative metabolites (e.g., N-demethylation) using CYP450 isoforms (CYP2D6, CYP3A4). Use hepatocyte models for in vitro profiling .
- Toxicity Profiling : Cross-reference with GHS Category 2B carcinogens. Perform Ames tests for mutagenicity .
Advanced: How can contradictory activity data for this compound derivatives be resolved?
Methodological Answer:
- Meta-Analysis : Aggregate data from PubChem and ChEMBL. Apply statistical tools (e.g., ANOVA) to identify batch-dependent variability .
- Control Experiments : Replicate studies under standardized conditions (e.g., 25°C, 1 atm). Use reference compounds (e.g., Fluoxetine) as positive controls .
- Analytical Validation : Cross-check HPLC purity (>98%) and NMR assignments to rule out isomer contamination .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
